Cas no 2680850-50-2 (3-3-methyl-4-(2,2,2-trifluoroacetyl)piperazin-1-ylpropanoic acid)

3-3-methyl-4-(2,2,2-trifluoroacetyl)piperazin-1-ylpropanoic acid 化学的及び物理的性質
名前と識別子
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- 3-[3-methyl-4-(2,2,2-trifluoroacetyl)piperazin-1-yl]propanoic acid
- EN300-28282837
- 2680850-50-2
- 3-3-methyl-4-(2,2,2-trifluoroacetyl)piperazin-1-ylpropanoic acid
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- インチ: 1S/C10H15F3N2O3/c1-7-6-14(3-2-8(16)17)4-5-15(7)9(18)10(11,12)13/h7H,2-6H2,1H3,(H,16,17)
- InChIKey: HWMATEAWUJNNPX-UHFFFAOYSA-N
- ほほえんだ: FC(C(N1CCN(CCC(=O)O)CC1C)=O)(F)F
計算された属性
- せいみつぶんしりょう: 268.10347683g/mol
- どういたいしつりょう: 268.10347683g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 18
- 回転可能化学結合数: 3
- 複雑さ: 333
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -1.7
- トポロジー分子極性表面積: 60.8Ų
3-3-methyl-4-(2,2,2-trifluoroacetyl)piperazin-1-ylpropanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28282837-2.5g |
3-[3-methyl-4-(2,2,2-trifluoroacetyl)piperazin-1-yl]propanoic acid |
2680850-50-2 | 95.0% | 2.5g |
$1650.0 | 2025-03-19 | |
Enamine | EN300-28282837-5.0g |
3-[3-methyl-4-(2,2,2-trifluoroacetyl)piperazin-1-yl]propanoic acid |
2680850-50-2 | 95.0% | 5.0g |
$2443.0 | 2025-03-19 | |
Enamine | EN300-28282837-1g |
3-[3-methyl-4-(2,2,2-trifluoroacetyl)piperazin-1-yl]propanoic acid |
2680850-50-2 | 1g |
$842.0 | 2023-09-09 | ||
Enamine | EN300-28282837-0.1g |
3-[3-methyl-4-(2,2,2-trifluoroacetyl)piperazin-1-yl]propanoic acid |
2680850-50-2 | 95.0% | 0.1g |
$741.0 | 2025-03-19 | |
Enamine | EN300-28282837-10g |
3-[3-methyl-4-(2,2,2-trifluoroacetyl)piperazin-1-yl]propanoic acid |
2680850-50-2 | 10g |
$3622.0 | 2023-09-09 | ||
Enamine | EN300-28282837-0.25g |
3-[3-methyl-4-(2,2,2-trifluoroacetyl)piperazin-1-yl]propanoic acid |
2680850-50-2 | 95.0% | 0.25g |
$774.0 | 2025-03-19 | |
Enamine | EN300-28282837-0.5g |
3-[3-methyl-4-(2,2,2-trifluoroacetyl)piperazin-1-yl]propanoic acid |
2680850-50-2 | 95.0% | 0.5g |
$809.0 | 2025-03-19 | |
Enamine | EN300-28282837-0.05g |
3-[3-methyl-4-(2,2,2-trifluoroacetyl)piperazin-1-yl]propanoic acid |
2680850-50-2 | 95.0% | 0.05g |
$707.0 | 2025-03-19 | |
Enamine | EN300-28282837-1.0g |
3-[3-methyl-4-(2,2,2-trifluoroacetyl)piperazin-1-yl]propanoic acid |
2680850-50-2 | 95.0% | 1.0g |
$842.0 | 2025-03-19 | |
Enamine | EN300-28282837-10.0g |
3-[3-methyl-4-(2,2,2-trifluoroacetyl)piperazin-1-yl]propanoic acid |
2680850-50-2 | 95.0% | 10.0g |
$3622.0 | 2025-03-19 |
3-3-methyl-4-(2,2,2-trifluoroacetyl)piperazin-1-ylpropanoic acid 関連文献
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R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
-
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-
3. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
-
Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
-
Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980
-
6. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
-
7. Book reviews
-
Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
-
Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
-
Muhamad Z. Mokhtar,Mu Chen,Eric Whittaker,Bruce Hamilton,Nicholas Aristidou,Ali Gholinia,Saif A. Haque,Brian R. Saunders Phys. Chem. Chem. Phys., 2017,19, 7204-7214
3-3-methyl-4-(2,2,2-trifluoroacetyl)piperazin-1-ylpropanoic acidに関する追加情報
Introduction to 3-3-methyl-4-(2,2,2-trifluoroacetyl)piperazin-1-ylpropanoic acid (CAS No. 2680850-50-2)
3-3-methyl-4-(2,2,2-trifluoroacetyl)piperazin-1-ylpropanoic acid, identified by its Chemical Abstracts Service (CAS) number 2680850-50-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the piperazine derivatives class, which is well-documented for its versatile biological activities and potential therapeutic applications. The unique structural features of this molecule, particularly the presence of a methyl group at the 3-position, a trifluoroacetyl moiety at the 4-position, and a piperazin-1-ylpropanoic acid backbone, contribute to its distinctive chemical properties and biological interactions.
The trifluoroacetyl group is a key structural element that enhances the compound's lipophilicity and reactivity, making it a valuable scaffold for drug design. This modification has been extensively studied in the development of bioactive molecules due to its ability to improve pharmacokinetic profiles and binding affinity to biological targets. The piperazin-1-ylpropanoic acid moiety further extends the compound's potential by introducing a polar and basic functional group, which can interact with various biological receptors and enzymes. Such structural features make this compound a promising candidate for further exploration in medicinal chemistry.
In recent years, there has been growing interest in developing novel piperazine-based compounds for their potential applications in treating neurological disorders, cardiovascular diseases, and other metabolic conditions. The methyl group at the 3-position of 3-3-methyl-4-(2,2,2-trifluoroacetyl)piperazin-1-ylpropanoic acid plays a crucial role in modulating the compound's solubility and metabolic stability. This feature is particularly important in drug development, as it can influence how the compound is absorbed, distributed, metabolized, and excreted in the body.
Recent studies have highlighted the importance of fluorinated compounds in medicinal chemistry due to their enhanced bioavailability and metabolic stability. The trifluoroacetyl group in this molecule exemplifies such benefits, providing a strong rationale for its use in drug discovery programs. Researchers have observed that fluorine atoms can significantly alter the electronic properties of molecules, leading to improved binding affinities and selectivity against biological targets. This phenomenon has been leveraged in the development of several FDA-approved drugs that incorporate fluorine atoms into their structures.
The piperazin-1-ylpropanoic acid moiety is another critical component that contributes to the compound's biological activity. Piperazine derivatives are known for their ability to interact with various neurotransmitter receptors, including serotonin receptors (5-HT), dopamine receptors (D2), and histamine receptors (H1). These interactions have been exploited in the development of drugs used to treat conditions such as depression, schizophrenia, and allergic rhinitis. The presence of both an acidic carboxylic group and a basic piperazine ring in 3-3-methyl-4-(2,2,2-trifluoroacetyl)piperazin-1-ylpropanoic acid suggests potential dual functionality that could be exploited for therapeutic purposes.
Current research efforts are focused on synthesizing analogs of this compound to optimize its pharmacological properties. By modifying different functional groups or introducing additional substituents, scientists aim to enhance its potency, selectivity, and safety profile. For instance, studies have explored the impact of varying the substitution pattern on the piperazine ring or altering the length of the propyl chain attached to it. Such modifications can lead to significant changes in how the compound behaves within biological systems.
The development of novel drug candidates often involves rigorous computational modeling and experimental validation. Advanced computational techniques such as molecular docking and quantum mechanics simulations are used to predict how 3-3-methyl-4-(2,2,2-trifluoroacetyl)piperazin-1-ylpropanoic acid might interact with target proteins or enzymes. These predictions are then tested experimentally through techniques like X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy to confirm their accuracy.
In addition to its potential as a drug candidate itself,3-3-methyl-4-(2,2,2-trifluoroacetyl)piperazin-1-ylpropanoic acid may also serve as an important intermediate in synthetic chemistry. Its unique structure provides chemists with a versatile platform for designing more complex molecules with tailored properties. For example, trifluoroacetyl-substituted piperazines are frequently used as building blocks in peptide mimetics or as ligands for enzyme inhibition studies.
The pharmaceutical industry continues to invest heavily in exploring new chemical entities like 3-3-methyl-4-(2,2,trifluoroacetyl)piperazin -1 - ylpropanoic acid due to their potential therapeutic value。 Collaborative efforts between academic researchers, pharmaceutical companies,and biotechnology firms are essential for translating these discoveries into tangible benefits for patients worldwide。 As our understanding of biological systems grows, so does our ability to design molecules that can precisely modulate disease pathways。
In conclusion, 3 - 3 - methyl - 4 - ( 2 , 2 , 22 - trifluoroacetyl ) piperazin -1 - ylpropanoic acid ( CAS No . 2680850 -50 - 22 ) represents an exciting area of research with significant implications for drug discovery。 Its unique structural features, combined with recent advances in synthetic chemistry, make it a promising candidate for further exploration。 As scientists continue to unravel its potential, we can anticipate new therapeutic opportunities arising from this innovative compound。
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